2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole 2,2,2-trifluoroacetate

Overview

Description

2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole 2,2,2-trifluoroacetate is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms

Mechanism of Action

Target of Action

It is known that 1,3,4-oxadiazole derivatives, which this compound is a part of, have been shown to target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes such as DNA replication, gene expression, and cell division .

Mode of Action

It is known that 1,3,4-oxadiazole derivatives can interact with their targets and cause changes that inhibit the function of these enzymes . This can lead to the disruption of essential cellular processes, potentially leading to cell death .

Biochemical Pathways

Given the known targets of 1,3,4-oxadiazole derivatives, it can be inferred that this compound may affect pathways related to dna replication, gene expression, and cell division . The downstream effects of these disruptions could include cell cycle arrest and apoptosis .

Pharmacokinetics

It is known that the metabolic ring opening of 1,3,4-oxadiazole derivatives is mediated by cytochrome p450s (p450s) . This could impact the bioavailability of the compound.

Result of Action

Given the potential targets and mode of action, it can be inferred that this compound may lead to the inhibition of essential enzymes, disruption of crucial cellular processes, and potentially cell death .

Biochemical Analysis

Cellular Effects

The effects of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidinetrifluoroacetate on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Furthermore, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidinetrifluoroacetate can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidinetrifluoroacetate exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidinetrifluoroacetate can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidinetrifluoroacetate have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidinetrifluoroacetate can result in sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidinetrifluoroacetate vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in significant biochemical and physiological changes. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the toxic effects .

Metabolic Pathways

4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidinetrifluoroacetate is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biochemical properties. The interaction with cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH), is essential for the metabolic conversion of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidinetrifluoroacetate .

Subcellular Localization

The subcellular localization of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidinetrifluoroacetate is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidinetrifluoroacetate can also affect its interactions with other biomolecules, thereby modulating its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole 2,2,2-trifluoroacetate typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like dry acetone and catalysts such as anhydrous potassium carbonate . The reaction mixture is usually refluxed for several hours to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .

Scientific Research Applications

2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole 2,2,2-trifluoroacetate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound is similar in structure but contains a furazan ring instead of a piperidine ring.

4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine: This compound has a methoxymethyl group instead of a trifluoroacetate group.

Uniqueness

2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole 2,2,2-trifluoroacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole 2,2,2-trifluoroacetate is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

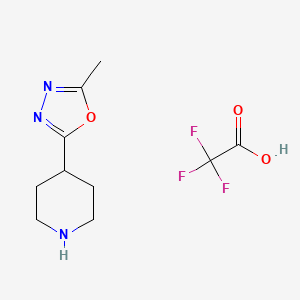

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a piperidine moiety and an oxadiazole ring, which are significant in its biological interactions.

Biological Activity Overview

The biological activities of oxadiazole derivatives are extensive. They have been reported to exhibit:

- Anticancer Activity : Many studies indicate that oxadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Antimicrobial Properties : Some derivatives show effectiveness against bacterial and fungal strains.

- Anti-inflammatory Effects : The compounds have been explored for their potential to reduce inflammation.

Anticancer Activity

Recent research highlights the anticancer potential of 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole derivatives. For instance:

- Mechanism of Action :

-

Case Studies :

- A study demonstrated that a related oxadiazole derivative exhibited significant cytotoxicity against MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines with IC50 values in the micromolar range .

- Another investigation reported that compounds with similar structures showed higher efficacy than traditional chemotherapeutics like doxorubicin in specific cancer models .

Data Table: Biological Activity Summary

| Activity Type | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 0.65 | Apoptosis induction via p53 pathway |

| Anticancer | U-937 | 2.41 | HDAC inhibition |

| Antimicrobial | E. coli | Not specified | Disruption of bacterial cell wall |

| Anti-inflammatory | RAW 264.7 | Not specified | Inhibition of pro-inflammatory cytokines |

Research Findings

- Molecular Docking Studies : These studies suggest strong binding affinities of oxadiazole derivatives to target proteins involved in tumor growth and survival. The hydrophobic interactions observed indicate potential for high specificity in targeting cancer cells .

- Synthetic Development : The synthesis of various analogs has led to the identification of compounds with improved biological profiles compared to their predecessors. Modifications on the oxadiazole scaffold have been crucial in enhancing potency and selectivity against cancer cells .

- Future Directions : Ongoing research aims to optimize these compounds for better pharmacokinetic properties and reduced side effects. There is a growing interest in exploring their use as adjunct therapies alongside existing treatments.

Properties

IUPAC Name |

2-methyl-5-piperidin-4-yl-1,3,4-oxadiazole;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.C2HF3O2/c1-6-10-11-8(12-6)7-2-4-9-5-3-7;3-2(4,5)1(6)7/h7,9H,2-5H2,1H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWQMFVRFSLASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2CCNCC2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.